molecular formula C19H19NO2 B14152862 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone CAS No. 799264-85-0

1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone

Cat. No.: B14152862
CAS No.: 799264-85-0
M. Wt: 293.4 g/mol
InChI Key: RTXGRUKKPQUWLK-UHFFFAOYSA-N
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Description

1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro groups, acidic or basic catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole core with the 4-methylphenoxyethyl group makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

799264-85-0

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-13-18(15(2)21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3

InChI Key

RTXGRUKKPQUWLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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